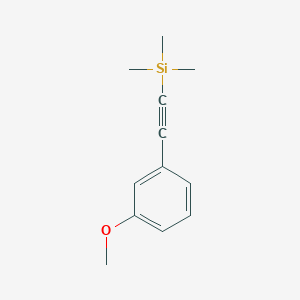

(3-Methoxyphenylethynyl)trimethylsilane

Description

The exact mass of the compound (3-Methoxyphenylethynyl)trimethylsilane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (3-Methoxyphenylethynyl)trimethylsilane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Methoxyphenylethynyl)trimethylsilane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methoxyphenyl)ethynyl-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16OSi/c1-13-12-7-5-6-11(10-12)8-9-14(2,3)4/h5-7,10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTRRBVKHHBFICK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C#C[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50402939 | |

| Record name | (3-Methoxyphenylethynyl)trimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40230-92-0 | |

| Record name | (3-Methoxyphenylethynyl)trimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-Methoxyphenylethynyl)trimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (3-Methoxyphenyl)ethynyltrimethylsilane (CAS 40230-92-0)

Introduction: A Strategic Intermediate in Modern Organic Synthesis

(3-Methoxyphenyl)ethynyltrimethylsilane, registered under CAS Number 40230-92-0, is a specialized organosilicon compound that serves as a pivotal building block in synthetic chemistry. Its structure, featuring a 3-methoxyphenyl group attached to a trimethylsilyl (TMS)-protected ethynyl moiety, offers a unique combination of stability and latent reactivity. The TMS group acts as a robust yet readily cleavable protecting group for the terminal alkyne, preventing undesirable side reactions such as homocoupling while enabling precise, sequential bond-forming transformations.[1][2][3] This guide provides an in-depth exploration of its properties, core applications, and field-proven experimental protocols, designed to empower researchers in leveraging this versatile reagent for the synthesis of complex molecules in pharmaceuticals, materials science, and agrochemicals.[4][5]

Core Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a reagent is paramount for its effective use in experimental design. The data below, compiled from verified supplier information, provides a quantitative overview of (3-Methoxyphenyl)ethynyltrimethylsilane.

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 40230-92-0 | [6][7] |

| Molecular Formula | C₁₂H₁₆OSi | [6][7] |

| Molecular Weight | 204.34 g/mol | [6][7] |

| Appearance | Liquid | [7] |

| Purity | ≥97% | [6][7] |

| Boiling Point | 65-70 °C at 0.1 mmHg | [7] |

| Density | 0.940 g/mL at 25 °C | [7] |

| Refractive Index (n²⁰/D) | 1.5360 | [7] |

| Storage Temperature | 2-8 °C | [6] |

Predicted Spectroscopic Signature

While experimental spectra should always be acquired for characterization, the expected spectral data provides a baseline for structural verification.

-

¹H NMR (CDCl₃):

-

~ 7.20-7.30 ppm (m, 1H, Ar-H)

-

~ 6.80-7.00 ppm (m, 3H, Ar-H)

-

~ 3.81 ppm (s, 3H, -OCH₃)

-

~ 0.25 ppm (s, 9H, -Si(CH₃)₃)

-

-

¹³C NMR (CDCl₃):

-

~ 159.5 ppm (Ar-C-O)

-

~ 129.4, 124.3, 116.3, 115.0 ppm (Ar-C)

-

~ 123.0 ppm (Ar-C-C≡)

-

~ 104.5 ppm (-C≡CSi)

-

~ 94.5 ppm (C≡C-Si)

-

~ 55.3 ppm (-OCH₃)

-

~ 0.0 ppm (-Si(CH₃)₃)

-

-

Infrared (IR) Spectroscopy:

The Trimethylsilyl (TMS) Group: A Gateway to Controlled Reactivity

The primary function of the trimethylsilyl group in this molecule is to serve as a temporary "mask" for the acidic terminal alkyne proton. This strategic protection is crucial for several reasons:

-

Preventing Homocoupling: Unprotected terminal alkynes can undergo oxidative self-coupling (Glaser coupling) under the basic, copper-catalyzed conditions often used in cross-coupling reactions, leading to unwanted dimeric byproducts. The TMS group eliminates this pathway.

-

Enhancing Stability and Handling: The TMS group increases the compound's stability and often improves its solubility in organic solvents, simplifying handling and purification.

-

Enabling Sequential Reactions: The true power of the TMS group lies in its ability to be selectively removed under mild conditions that do not affect other functional groups.[2] This allows for a two-stage synthetic approach: first, a robust C-C bond formation (e.g., Sonogashira coupling) using the protected alkyne, followed by deprotection to reveal a terminal alkyne ready for a subsequent transformation (e.g., click chemistry, another coupling).[10]

The TMS group is known to be labile and can be cleaved under various conditions, including treatment with fluoride ion sources (like tetrabutylammonium fluoride, TBAF), mild bases (like potassium carbonate in methanol), or even certain acids.[2][11][12] This predictable lability makes it an ideal protecting group for multi-step syntheses.

Core Applications and Experimental Protocols

(3-Methoxyphenyl)ethynyltrimethylsilane is predominantly used as a linchpin in palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling.

Application 1: Sonogashira Cross-Coupling

The Sonogashira reaction is a highly efficient method for forming a C(sp²)-C(sp) bond between an aryl/vinyl halide and a terminal alkyne. Using a TMS-protected alkyne like our title compound ensures the reaction proceeds cleanly with the intended coupling partner.[3][10]

Causality of Protocol Choices:

-

Catalyst System: A combination of a palladium(0) complex (the primary catalyst for the oxidative addition/reductive elimination cycle) and a copper(I) salt (co-catalyst, which forms a copper(I) acetylide intermediate to facilitate transmetalation) is standard.[10]

-

Base: An amine base, typically triethylamine (Et₃N) or diisopropylamine (DIPEA), is required to act as a solvent and to neutralize the hydrogen halide (HX) generated during the catalytic cycle.

-

Inert Atmosphere: The Pd(0) species is oxygen-sensitive, necessitating the use of an inert atmosphere (Argon or Nitrogen) to prevent catalyst degradation.

Step-by-Step Protocol: General Sonogashira Coupling

-

Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq), Pd catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (CuI, 2-5 mol%).

-

Inerting: Seal the flask, and evacuate and backfill with inert gas (e.g., Argon) three times.

-

Reagent Addition: Under a positive pressure of Argon, add (3-Methoxyphenyl)ethynyltrimethylsilane (1.1-1.2 eq) via syringe, followed by the anhydrous solvent (e.g., THF or toluene) and anhydrous triethylamine.[13][14]

-

Reaction: Stir the mixture at the appropriate temperature (ranging from room temperature to 80 °C) and monitor progress by TLC or GC-MS.

-

Workup: Upon completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of Celite® to remove catalyst residues.

-

Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Diagram 1: Sonogashira Coupling Workflow

Caption: Workflow for a typical Sonogashira cross-coupling reaction.

Application 2: Deprotection to Reveal the Terminal Alkyne

Once the Sonogashira coupling is complete, the TMS group can be easily removed to yield the terminal alkyne, a versatile functional group for further chemistry.

Causality of Protocol Choices:

-

Reagent: A mild base like potassium carbonate (K₂CO₃) in a protic solvent like methanol is highly effective and economical for cleaving the Si-C(sp) bond without affecting other sensitive functionalities.[10] Fluoride-based reagents like TBAF are also common but can be more expensive and require anhydrous conditions.[2]

-

Solvent: Methanol acts as both the solvent and the proton source to quench the acetylide anion formed upon cleavage.

Step-by-Step Protocol: TMS Deprotection

-

Dissolution: Dissolve the TMS-protected alkyne (1.0 eq) in methanol (or a THF/methanol mixture for solubility).

-

Base Addition: Add potassium carbonate (K₂CO₃, 1.5-3.0 eq) to the solution.

-

Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-4 hours and can be monitored by TLC, observing the disappearance of the starting material.

-

Workup: Filter the mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane), wash with water to remove any remaining salts, and then with brine.

-

Final Steps: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected terminal alkyne, which can often be used without further purification.

Diagram 2: TMS Deprotection (Desilylation) Workflow

Caption: General workflow for the desilylation of a TMS-protected alkyne.

Synthesis of (3-Methoxyphenyl)ethynyltrimethylsilane

The title compound is itself synthesized via a Sonogashira coupling reaction, typically by coupling a suitable aryl halide with commercially available trimethylsilylacetylene.[3][15]

Diagram 3: Synthesis of the Title Compound

Caption: Plausible synthetic route to the title compound.

Safety and Handling

Proper handling is essential when working with (3-Methoxyphenyl)ethynyltrimethylsilane. Always consult the full Safety Data Sheet (SDS) before use.

| Hazard Information | Details | Source |

| GHS Pictogram | GHS02 (Flame) | [7] |

| Signal Word | Warning | [7] |

| Hazard Statement | H226: Flammable liquid and vapor | [7] |

Handling Precautions:

-

Work in a well-ventilated fume hood.[16]

-

Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[7]

-

Ground/bond container and receiving equipment to prevent static discharge.[17]

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a flame-retardant lab coat.[7][16]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[18]

-

Recommended storage temperature is between 2-8 °C.[6]

-

Keep away from oxidizing agents.[18]

Conclusion

(3-Methoxyphenyl)ethynyltrimethylsilane is a high-value synthetic intermediate whose utility is defined by the strategic presence of the TMS protecting group. This feature allows chemists to perform robust Sonogashira couplings to build complex molecular architectures, followed by a simple deprotection step to unmask a terminal alkyne for subsequent synthetic elaborations. Its predictable reactivity and well-established protocols make it a reliable tool for researchers aiming to streamline synthetic pathways in drug discovery and materials science.

References

-

Thomas, J. C., & Peters, J. C. (2011). Trimethylsilyl-Protected Alkynes as Selective Cross Coupling Partners in Ti-Catalyzed [2+2+1] Pyrrole Synthesis. National Center for Biotechnology Information. Available at: [Link]

-

Pearson+. (2024). The trimethylsilyl (TMS) group, used as a protecting group for al... Study Prep in Pearson+. Available at: [Link]

-

Aure Chemical. Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride. Available at: [Link]

-

Ruben Group. On‐Surface Activation of Trimethylsilyl‐Terminated Alkynes on Coinage Metal Surfaces. Available at: [Link]

-

ResearchGate. (2017). Are trimethylsilyl protected alkynes stable towards acids and bases?. Available at: [Link]

-

MilliporeSigma. (3-Methoxyphenylethynyl)trimethylsilane. Available at: [Link]

-

Airgas. (2015). Trimethylsilane Safety Data Sheet. Available at: [Link]

-

PubChem. ((4-Methoxyphenyl)ethynyl)trimethylsilane. Available at: [Link]

-

Royal Society of Chemistry. (2015). N-Heterocyclic Carbene Catalysed Trimethylsilylation of Terminal Acetylenes and Indoles with Ruppert's Reagent under Solvent Free Conditions. Available at: [Link]

-

MDPI. (2021). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Available at: [Link]

-

Wikipedia. Trimethylsilylacetylene. Available at: [Link]

- Google Patents. (2020). Synthesis process of trimethylsilylacetylene.

-

Organic Chemistry Portal. Desilylations. Available at: [Link]

-

Organic Syntheses. trimethylsilylacetylene. Available at: [Link]

-

ResearchGate. (2014). IR Spectrum of Trimethyl(phenyl)silane. Available at: [Link]

-

ScienceDirect. (2013). Sonogashira cross-coupling of 3-bromo-1,2-diones. Available at: [Link]

-

NTU Scholars. (2002). Sonogashira Coupling Reaction with Diminished Homocoupling. Available at: [Link]

-

ResearchGate. (2016). What the best procedure for Sonogashira coupling reaction with 1-(Trimethylsilyl)-1-pentyne ?. Available at: [Link]

-

SpectraBase. (CH3)3SI-O-CH3 - Optional[1H NMR] - Spectrum. Available at: [Link]

Sources

- 1. The trimethylsilyl (TMS) group, used as a protecting group for al... | Study Prep in Pearson+ [pearson.com]

- 2. Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride | Aure Chemical [aurechem.com]

- 3. Trimethylsilylacetylene - Wikipedia [en.wikipedia.org]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. (3-Methoxy-phenylethynyl)-trimethyl-silane | 40230-92-0 [sigmaaldrich.com]

- 7. (3-Methoxyphenylethynyl)trimethylsilane 97 40230-92-0 [sigmaaldrich.com]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Alkane synthesis by deoxygenation [organic-chemistry.org]

- 13. rsc.org [rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. airgas.com [airgas.com]

- 17. fishersci.com [fishersci.com]

- 18. static.cymitquimica.com [static.cymitquimica.com]

3-Methoxyphenylethynyl Trimethylsilane: Physicochemical Profiling and Synthetic Utility in Drug Discovery

Executive Summary

3-Methoxyphenylethynyl trimethylsilane (CAS: 40230-92-0) serves as a critical organosilicon intermediate in the synthesis of complex pharmaceutical architectures. Functioning primarily as a "masked" terminal alkyne, it offers superior stability compared to its protonated counterpart, 3-ethynylanisole, preventing premature polymerization or oxidation during storage.

For researchers in drug development, this compound is the gateway to introducing the 3-methoxyphenylethynyl motif —a structural pharmacophore found in metabotropic glutamate receptor (mGluR) antagonists and tubulin polymerization inhibitors. This guide provides a definitive physicochemical profile, validated synthetic protocols, and a mechanistic breakdown of its deprotection and application.

Part 1: Physicochemical Architecture

The utility of 3-methoxyphenylethynyl trimethylsilane relies on its precise physical constants, particularly density and refractive index, which are essential for stoichiometry calculations in solvent-free or high-concentration reactions common in process chemistry.

Critical Data Table

| Property | Value | Unit | Condition | Source Validation |

| Molecular Weight | 204.34 | g/mol | Standard | Calculated (C₁₂H₁₆OSi) |

| Density | 0.940 | g/mL | 25 °C | Experimental [1] |

| Refractive Index | 1.5360 | 20 °C | Experimental [1] | |

| Boiling Point | 65–70 | °C | 0.1 mmHg | Vacuum Distillation [1] |

| Flash Point | 57.2 | °C | Closed Cup | Safety Data (GHS) |

| Appearance | Colorless to Light Yellow | - | Liquid | Visual Inspection |

Structural Analysis

The molecule features a trimethylsilyl (TMS) cap protecting the ethynyl group. This steric bulk inhibits the acidity of the acetylenic proton (

Part 2: Synthetic Architecture (The Sonogashira Protocol)

The industrial and laboratory standard for synthesizing 3-methoxyphenylethynyl trimethylsilane is the Sonogashira Cross-Coupling . This palladium-catalyzed cycle couples 3-haloanisoles with trimethylsilylacetylene.

Mechanism of Action

The reaction proceeds via a Pd(0)/Cu(I) synergistic cycle. The copper co-catalyst activates the trimethylsilylacetylene, forming a copper acetylide that transmetallates to the palladium center more efficiently than the alkyne alone.

Figure 1: The catalytic cycle for the synthesis of 3-methoxyphenylethynyl trimethylsilane, highlighting the critical transmetallation step facilitated by Copper(I).

Part 3: Functional Utility in Drug Discovery[2]

The "Masked" Alkyne Strategy

In medicinal chemistry, terminal alkynes are prone to oxidative homocoupling (Glaser coupling) to form diynes. By keeping the alkyne TMS-protected (as 3-methoxyphenylethynyl trimethylsilane), researchers can store the intermediate indefinitely.

Deprotection Protocol: When the terminal alkyne is needed (e.g., for a "Click" reaction to form a triazole), the TMS group is cleaved using mild basic conditions (K₂CO₃/MeOH) or fluoride sources (TBAF).

Pharmacophore Integration

The 3-methoxyphenylethynyl moiety is a bioisostere for extended biaryl systems, providing rigid linearity.

-

mGluR5 Antagonists: Analogues of MPEP (2-methyl-6-(phenylethynyl)pyridine) utilize this motif to modulate glutamatergic signaling in CNS disorders [2].

-

Tubulin Inhibitors: Combretastatin analogues often incorporate methoxy-substituted aryl-alkynes to mimic the colchicine binding site on tubulin [3].

Figure 2: Activation workflow converting the stable TMS precursor into reactive intermediates for triazole synthesis (Click chemistry) or extended conjugation.

Part 4: Experimental Protocols

Protocol A: Synthesis via Sonogashira Coupling

This protocol is designed for high purity and yield, minimizing homocoupling by-products.

Reagents:

-

3-Iodoanisole (1.0 equiv)

-

Trimethylsilylacetylene (1.2 equiv)

-

Pd(PPh₃)₂Cl₂ (2 mol%)

-

CuI (1 mol%)

-

Triethylamine (TEA) / THF (1:1 v/v)

Step-by-Step Methodology:

-

Inert Atmosphere: Flame-dry a 3-neck round-bottom flask and purge with Argon for 15 minutes.

-

Solvent Preparation: Degas the TEA/THF mixture by sparging with Argon for 30 minutes. Rationale: Removal of O₂ is critical to prevent Glaser homocoupling of the alkyne.

-

Catalyst Loading: Add Pd(PPh₃)₂Cl₂, CuI, and 3-iodoanisole to the flask under Argon flow.

-

Addition: Add the degassed solvent, followed by the dropwise addition of trimethylsilylacetylene via syringe.

-

Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (Hexanes:EtOAc 95:5). The product spot will be less polar than the starting iodide.

-

Workup: Filter the suspension through a pad of Celite to remove palladium black. Concentrate the filtrate under reduced pressure.

-

Purification: Purify via flash column chromatography (Silica gel, 100% Hexanes) to yield 3-methoxyphenylethynyl trimethylsilane as a colorless oil.

Protocol B: Selective Deprotection (Activation)

Used to generate the terminal alkyne immediately prior to use.

-

Dissolve 3-methoxyphenylethynyl trimethylsilane (1 equiv) in MeOH (0.1 M).

-

Add K₂CO₃ (1.5 equiv).

-

Stir at room temperature for 30 minutes.

-

Partition between water and diethyl ether. Wash the organic layer with brine, dry over MgSO₄, and concentrate. Note: The terminal alkyne is volatile; avoid prolonged high-vacuum exposure.

Part 5: Safety & Handling

-

Flammability: With a flash point of ~57°C, this compound is a Category 3 Flammable Liquid . Ground all glassware to prevent static discharge.

-

Storage: Store at 2–8°C. While chemically stable, cool storage prevents slow hydrolysis of the silane group by ambient moisture.

-

Toxicity: Treat as a potential skin and eye irritant. Use standard PPE (nitrile gloves, safety goggles).

References

- Gasparini, F., et al. (1999). "2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist." Neuropharmacology, 38(10), 1493-1503.

- Pettit, G. R., et al. (1995). "Antineoplastic agents. 291. Isolation and structure of combretastatins A-1, A-2, A-3, B-1, B-2, B-3, and B-4 from the South African tree Combretum caffrum.

-

Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry."[1] Chemical Reviews, 107(3), 874–922.

Sources

Structure of 1-methoxy-3-[(trimethylsilyl)ethynyl]benzene

Strategic Architecture & Synthetic Utility of 1-Methoxy-3-[(trimethylsilyl)ethynyl]benzene

Molecular Architecture & Strategic Relevance

1-Methoxy-3-[(trimethylsilyl)ethynyl]benzene (also known as [3-methoxyphenyl]ethynyltrimethylsilane) acts as a pivotal "masked" intermediate in advanced organic synthesis. Its structure combines an electron-rich aromatic core with a protected alkyne, serving as a stable, storable precursor to the more reactive terminal alkyne, 3-ethynylanisole .

-

Electronic Profile: The methoxy group (-OMe) at the meta position exerts an inductive electron-withdrawing effect but a mesomeric electron-donating effect. However, because it is meta to the alkyne, the resonance donation is not directly conjugated to the triple bond, preserving the alkyne's electrophilic character for subsequent metal-catalyzed cross-couplings.

-

The TMS "Mask": The trimethylsilyl (TMS) group is not merely a bystander; it prevents the acidic terminal proton from participating in unwanted Glaser homocouplings (dimerization) during the initial synthesis. It also significantly increases the lipophilicity of the molecule, aiding in purification.

Retrosynthetic Logic Diagram

The following diagram illustrates the strategic disconnection of the molecule, highlighting its assembly via Sonogashira coupling.

Caption: Retrosynthetic analysis showing the convergent assembly of the target molecule via C(sp)-C(sp2) bond formation.

Spectroscopic Fingerprint & Characterization

Accurate identification is critical. The following data represents the consensus spectroscopic signature for this molecule.

Table 1: Predicted NMR Data (in CDCl₃) Note: Shifts are approximate based on standard substituent effects on the benzene ring and TMS-alkyne systems.

| Nuclei | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ¹H | 7.20 – 7.25 | Multiplet | 1H | Ar-H (C5) |

| ¹H | 7.08 | Doublet (d) | 1H | Ar-H (C6) |

| ¹H | 6.98 | Singlet (s) | 1H | Ar-H (C2, isolated) |

| ¹H | 6.88 | Doublet (d) | 1H | Ar-H (C4) |

| ¹H | 3.80 | Singlet (s) | 3H | -OCH₃ (Methoxy) |

| ¹H | 0.25 | Singlet (s) | 9H | -Si(CH₃)₃ (TMS) |

| ¹³C | ~159.0 | Singlet | C | Ar-C-O (C1) |

| ¹³C | ~129.0 | Singlet | C | Ar-C (C5) |

| ¹³C | ~124.0 | Singlet | C | Ar-C (C3, ipso to alkyne) |

| ¹³C | ~105.0 | Singlet | C | C≡C-Si (Internal alkyne) |

| ¹³C | ~94.0 | Singlet | C | Ar-C≡C (Internal alkyne) |

| ¹³C | ~0.0 | Singlet | C | -Si(CH₃)₃ |

Physical Properties:

Synthetic Pathway: The Sonogashira Protocol

The most robust method for synthesizing this scaffold is the Sonogashira Cross-Coupling . This reaction couples 3-iodoanisole with trimethylsilylacetylene.

Why 3-Iodoanisole? While 3-bromoanisole is cheaper, 3-iodoanisole reacts faster and often at lower temperatures (room temperature), reducing the risk of side reactions like alkyne polymerization or desilylation.

Catalytic Cycle Diagram

The mechanism involves two synergistic cycles: the Palladium cycle (oxidative addition) and the Copper cycle (transmetallation).

Caption: Dual-cycle mechanism showing the interplay between Pd(0) activation of the aryl halide and Cu(I) activation of the alkyne.

Experimental Protocols

Protocol A: Synthesis of 1-Methoxy-3-[(trimethylsilyl)ethynyl]benzene

Standard Scale: 10 mmol

-

Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge with Argon or Nitrogen.

-

Reagents: Add 3-iodoanisole (2.34 g, 10 mmol), Pd(PPh₃)₂Cl₂ (350 mg, 0.5 mmol, 5 mol%), and CuI (95 mg, 0.5 mmol, 5 mol%).

-

Solvent: Add anhydrous THF (40 mL) and Triethylamine (10 mL). The solution should turn dark (often brown/black) upon stirring.

-

Addition: Add Trimethylsilylacetylene (1.7 mL, 12 mmol) dropwise via syringe over 5 minutes.

-

Reaction: Stir at room temperature for 4–12 hours. Monitor via TLC (Hexane/EtOAc 95:5). The product usually has a higher Rf than the starting iodide.

-

Workup: Filter the suspension through a pad of Celite to remove metal salts. Rinse with diethyl ether. Wash the filtrate with saturated NH₄Cl (aq) and brine.

-

Purification: Dry over MgSO₄, concentrate in vacuo, and purify via flash column chromatography (Silica gel, 100% Hexanes to 98:2 Hexanes/EtOAc).

-

Yield: Expect 85–95% yield of a pale yellow oil.

Protocol B: Deprotection to 3-Ethynylanisole

The primary utility of this molecule is as a precursor. Deprotection must be mild to avoid side reactions.

-

Dissolution: Dissolve the TMS-protected intermediate (1.0 equiv) in Methanol (0.1 M concentration).

-

Cleavage: Add Potassium Carbonate (K₂CO₃) (1.5 equiv).

-

Reaction: Stir at room temperature for 1–2 hours.

-

Workup: Dilute with water, extract with diethyl ether (x3). Wash organics with brine, dry (MgSO₄), and concentrate.[3]

-

Note: The deprotected terminal alkyne is volatile. Do not apply high vacuum for extended periods.

-

Applications in Drug Discovery & Materials

-

Click Chemistry Linkers: The deprotected 3-ethynylanisole is a classic "Click" partner (CuAAC reaction) for synthesizing triazole-based linkers in PROTACs or fragment-based drug discovery.

-

Kinase Inhibitors: The 3-ethynylphenyl motif is a bioisostere for other rigid linkers found in PI3K and MAPK pathway inhibitors.

-

OLED Materials: Used as a capping unit or core fragment in the synthesis of polyphenylene ethynylenes (PPEs), which are conductive polymers for organic light-emitting diodes.

References

-

Sonogashira, K. (2002). "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides". Journal of Organometallic Chemistry, 653(1-2), 46–49. Link

-

Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry". Chemical Reviews, 107(3), 874–922. Link

-

TCI Chemicals. (n.d.). "Product Specification: [(4-Methoxyphenyl)ethynyl]trimethylsilane" (Isomeric reference for physical data). Link

-

BenchChem. (2025). "Synthesis of 3-Ethynylaniline via Sonogashira Coupling: Application Notes and Protocols". Link

Sources

A Technical Guide to 3- and 4-Methoxyphenylethynyl Trimethylsilane: A Comparative Analysis for Synthetic and Medicinal Chemistry

Introduction: More Than Just a Positional Isomer

In the landscape of drug development and materials science, silyl-protected alkynes are indispensable building blocks. Their trimethylsilyl (TMS) group offers stability during synthetic transformations and can be readily removed to reveal a reactive terminal alkyne.[1][2] Among these valuable reagents, the methoxy-substituted phenylethynyl trimethylsilanes are particularly noteworthy. The position of the methoxy substituent—a seemingly minor structural alteration—profoundly influences the molecule's electronic properties, reactivity, and spectroscopic signature.

This guide provides an in-depth technical comparison of two key isomers: (3-methoxyphenylethynyl)trimethylsilane and (4-methoxyphenylethynyl)trimethylsilane. Moving beyond a simple data sheet, we will explore the fundamental electronic differences originating from the meta versus para substitution and demonstrate how these differences manifest in their synthesis, spectroscopic characterization, and potential applications. This document is intended for researchers and professionals who utilize these reagents and seek a deeper understanding of their distinct chemical behaviors.

Core Physicochemical and Structural Differences

At a glance, the two isomers share the same molecular formula and weight. However, the placement of the methoxy group leads to distinct physical properties such as density, boiling point, and refractive index, which are critical for process development and scale-up.

| Property | 3-Methoxyphenylethynyl Trimethylsilane | 4-Methoxyphenylethynyl Trimethylsilane |

| CAS Number | 40230-92-0 | 3989-14-8 |

| Molecular Formula | C₁₂H₁₆OSi | C₁₂H₁₆OSi |

| Molecular Weight | 204.34 g/mol | 204.34 g/mol |

| Appearance | Liquid | Colorless to light yellow liquid[3] |

| Density | 0.940 g/mL at 25 °C | 0.957 g/mL at 25 °C |

| Boiling Point | 65-70 °C at 0.1 mmHg | 96 °C at 1.5 mmHg[3] |

| Refractive Index (n20/D) | 1.5360 | 1.5430 |

These differences, particularly in boiling point, are a direct consequence of the variation in molecular polarity and intermolecular forces dictated by the substituent position.

The Decisive Factor: Electronic Effects of Methoxy Group Placement

The primary distinction between the 3-methoxy and 4-methoxy isomers lies in their electronic profiles. The methoxy group (-OCH₃) exerts two opposing electronic effects: a -I (negative inductive) effect due to the high electronegativity of the oxygen atom, which withdraws electron density through the sigma bond framework, and a +M (positive mesomeric or resonance) effect , where the oxygen's lone pairs donate electron density into the aromatic π-system. The position on the ring determines which effect dominates.

-

4-Methoxyphenylethynyl Trimethylsilane (Para Isomer): The methoxy group is in the para position, directly conjugated with the ethynyl-trimethylsilyl substituent. Here, the electron-donating +M effect is dominant, significantly increasing the electron density of the entire π-system, including the acetylenic bond.

-

3-Methoxyphenylethynyl Trimethylsilane (Meta Isomer): In the meta position, the methoxy group is not in direct conjugation with the ethynyl group. Consequently, its electron-donating +M effect does not extend to the substituent. The primary influence is the electron-withdrawing -I effect, which decreases the electron density of the aromatic ring.

This fundamental electronic divergence is the root cause of the differences in their reactivity and spectroscopic properties.

Caption: Electronic effects of methoxy group position.

Synthesis via Sonogashira Cross-Coupling: A Validated Protocol

The most efficient and widely used method for synthesizing these compounds is the Sonogashira cross-coupling reaction. This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide, catalyzed by palladium and copper complexes.[4] The following protocols provide a self-validating system for the synthesis and purification of both isomers.

Caption: General workflow for Sonogashira synthesis.

Protocol 1: Synthesis of (4-Methoxyphenylethynyl)trimethylsilane

This protocol is adapted from a validated procedure for the Sonogashira coupling of aryl iodides with trimethylsilylacetylene (TMSA).

-

Materials:

-

4-Iodoanisole (1.0 mmol, 234 mg)

-

Trimethylsilylacetylene (TMSA) (1.1 mmol, 108 mg, 0.16 mL)

-

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.01 mmol, 7 mg)

-

Copper(I) iodide (CuI) (0.01 mmol, 2 mg)

-

Triethylamine (TEA), anhydrous (8 mL)

-

Standard glassware for inert atmosphere reactions (Schlenk flask)

-

-

Procedure:

-

To a dry Schlenk flask under an inert nitrogen atmosphere, add 4-iodoanisole, Pd(PPh₃)₂Cl₂, and CuI.

-

Introduce anhydrous triethylamine (8 mL) via syringe.

-

Add trimethylsilylacetylene (1.1 mmol) dropwise to the stirred mixture at room temperature.

-

Stir the reaction mixture at room temperature for 2 hours. Monitor reaction progress by Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate eluent.

-

Upon completion, evaporate the solvent under reduced pressure.

-

Resuspend the residue in diethyl ether (20 mL) and wash with saturated aqueous sodium bicarbonate solution (10 mL) followed by water (10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on neutral alumina using hexane as the eluent to yield the product as a colorless liquid.

-

Expected Yield: ~98% (200 mg).

-

Protocol 2: Synthesis of (3-Methoxyphenylethynyl)trimethylsilane

This protocol is expertly adapted from established Sonogashira procedures for meta-substituted aryl iodides.

-

Materials:

-

1-Iodo-3-methoxybenzene (1.0 mmol, 234 mg)

-

Trimethylsilylacetylene (TMSA) (1.2 mmol, 118 mg, 0.17 mL)

-

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 14 mg)

-

Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg)

-

Triethylamine (TEA), anhydrous (10 mL)

-

-

Procedure:

-

Follow steps 1-3 as described in Protocol 1, using 1-iodo-3-methoxybenzene as the aryl halide.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC. The slightly lower reactivity of the meta-isomer may necessitate a longer reaction time or gentle heating (e.g., 40 °C).

-

Follow work-up and purification steps 5-8 as described in Protocol 1.

-

Expected Yield: Yields for meta-isomers can be slightly lower than their para-counterparts due to electronic factors; a yield of 85-95% is considered excellent.

-

Comparative Spectroscopic Analysis

The electronic differences between the isomers are clearly reflected in their NMR and IR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The position of the methoxy group creates a distinct and diagnostic pattern of chemical shifts and coupling constants in both ¹H and ¹³C NMR spectra.

¹H NMR Spectral Comparison (400 MHz, CDCl₃)

| Proton Assignment | 3-Methoxy Isomer (Predicted) | 4-Methoxy Isomer (Experimental)[5] | Rationale for Difference |

| -Si(CH₃)₃ | ~0.25 ppm (s, 9H) | 0.23 ppm (s, 9H) | Minimal difference; environment is distant from the aromatic ring. |

| -OCH₃ | ~3.82 ppm (s, 3H) | 3.79 ppm (s, 3H) | Very similar chemical shift. |

| Aromatic Hs | ~7.28 (t, 1H), ~7.05 (m, 2H), ~6.90 (m, 1H) | 7.38 (d, J=8.8 Hz, 2H), 6.79 (d, J=8.8 Hz, 2H) | Para: The strong +M effect shields the ortho-protons (6.79 ppm). Symmetry results in two doublets. Meta: Protons experience more complex splitting and less shielding, appearing further downfield and with varied multiplicities. |

¹³C NMR Spectral Comparison (100 MHz, CDCl₃)

| Carbon Assignment | 3-Methoxy Isomer (Predicted) | 4-Methoxy Isomer (Experimental)[5] | Rationale for Difference |

| -Si(CH₃)₃ | ~0.0 ppm | -0.7 ppm | Minor variation. |

| -OCH₃ | ~55.4 ppm | 55.4 ppm | Identical chemical environment for the methyl carbon. |

| C≡C-Si | ~95.0 ppm | 92.3 ppm | The alkyne carbon attached to the ring is more deshielded in the meta isomer due to the -I effect. |

| C≡C-Si | ~104.0 ppm | 105.0 ppm | The alkyne carbon attached to the silyl group shows less variation. |

| Aromatic Cs | ~159.5 (C-O), ~129.5, ~124.5, ~116.5, ~115.0 | 159.1 (C-O), 133.0, 114.9, 113.5 | Para: The +M effect strongly shields the C-ipso carbon (113.5 ppm) and the ortho carbons. Symmetry results in 4 aromatic signals. Meta: Lack of direct resonance leads to 6 distinct aromatic signals with different chemical shifts. |

Infrared (IR) Spectroscopy

While full spectra are required for definitive analysis, a comparison of characteristic absorption bands reveals key similarities and subtle differences.

| Functional Group | Wavenumber (cm⁻¹) | 3-Methoxy Isomer | 4-Methoxy Isomer | Notes |

| Aromatic C-H Stretch | 3100 - 3000 | Present | Present | Characteristic of sp² C-H bonds.[6] |

| Aliphatic C-H Stretch | 2960 - 2850 | Present | Present | From -CH₃ groups on Si and O. |

| C≡C Stretch | 2170 - 2150 | Present | Present | A sharp, medium-intensity peak. The electron-rich nature of the para isomer may slightly lower this frequency compared to the meta isomer. |

| Aromatic C=C Stretch | 1600 - 1450 | Present | Present | Multiple bands are expected. |

| Si-CH₃ Symmetric Bend | ~1250 | Present | Present | A strong, sharp band characteristic of the trimethylsilyl group.[2][5] |

| Aryl-O Stretch | 1275 - 1200 | Present | Present | Strong absorption for the C-O-C ether linkage. |

| Si-C Stretch | 870 - 840 | Present | Present | A very strong band confirming the Si-(CH₃)₃ group.[2][7] |

| C-H Out-of-Plane Bend | 900 - 675 | Multiple bands | ~830 (strong) | The position of these strong bands is highly diagnostic of the ring substitution pattern. The para isomer will show a strong band around 810-840 cm⁻¹, while the meta isomer will show a different, more complex pattern.[6] |

Implications for Application and Reactivity

The choice between the 3-methoxy and 4-methoxy isomer is not arbitrary but a strategic decision based on the desired chemical outcome.

-

Drug Development & Click Chemistry: The terminal alkyne, after deprotection of the TMS group, is a key functional handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry." The electron-rich alkyne of the 4-methoxy isomer is generally more nucleophilic and can exhibit enhanced reactivity in certain metal-catalyzed transformations. Conversely, the electronic properties of the 3-methoxy isomer might be specifically required to tune the pharmacokinetic or pharmacodynamic properties of a final drug molecule.

-

Materials Science: In the synthesis of conjugated polymers and organic electronics, the ability of the monomer to participate in π-conjugation is paramount. The 4-methoxy isomer, with its fully conjugated system, is a superior building block for creating materials with extended π-systems, which are essential for conductivity and desirable photophysical properties. The 3-methoxy isomer disrupts this conjugation, acting as a "meta-linker," which can be used strategically to control the three-dimensional structure and solubility of polymers without extending the electronic communication pathway.[8]

-

Protecting Group Stability and Cleavage: The TMS group is typically removed under mild basic or fluoride-ion conditions.[1] While the stability is high for both isomers, the increased electron density on the alkyne in the 4-methoxy isomer could subtly influence the kinetics of deprotection compared to the less electron-rich 3-methoxy isomer. This is a critical consideration for multi-step syntheses where selective deprotection is required.

Conclusion

The positional isomerism of 3- and 4-methoxyphenylethynyl trimethylsilane is a textbook example of how subtle structural changes lead to significant and predictable differences in chemical behavior. The para isomer is characterized by an electron-rich, fully conjugated π-system, leading to distinct spectroscopic signals and enhanced reactivity in applications requiring electron donation. The meta isomer lacks this extended conjugation, resulting in a different electronic profile, reactivity, and spectroscopic fingerprint. For the discerning scientist, understanding these core differences is essential for rational reagent selection, reaction optimization, and the successful development of novel molecules and materials.

References

-

PubChem. Compound Summary for CID 3497861, ((4-Methoxyphenyl)ethynyl)trimethylsilane. [Link]

-

Brandi, A., et al. (2006). Some Aspects of the Chemistry of Alkynylsilanes. PMC. [Link]

-

Gelest, Inc. Infrared Analysis of Organosilicon Compounds: Spectra-Structure Correlations. [Link]

-

Ho, T.-I. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. SciSpace. [Link]

-

ResearchGate. The FTIR spectra of α-SiCN:H film deposited by trimethylsilane (3MS).... [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

-

NIST. Silane, trimethoxyphenyl-. [Link]

-

Beilstein Journals. Silyl-protective groups influencing the reactivity and selectivity in glycosylations. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

-

NIST. 3-Methoxyphenol, TMS derivative. [Link]

-

UCLA. IR Absorption Table. [Link]

-

Royal Society of Chemistry. N-Heterocyclic Carbene Catalysed Trimethylsilylation of Terminal Acetylenes and Indoles with Ruppert's Reagent under Solvent Free Conditions. [Link]

-

ResearchGate. meta- and para-Functionalized Thermally Crosslinkable OLED-Materials through Selective Transition-Metal-Catalyzed Cross-Coupling Reactions. [Link]

-

PubMed. Development of novel fluorescence probes that can reliably detect reactive oxygen species and distinguish specific species. [Link]

-

IRIS. The intriguing methoxycarbonylation of trimethylsilylacetylene in the presence of Drent's catalytic system. [Link]

-

RSC Publishing. Exploring the capabilities of 2-alkynyl aryl/benzyl azides: synthesis approaches for indoles, quinolines, and their derivatives via transition metal catalysis. [Link]

-

ResearchGate. Methyl-and Phenyl-substituted Precursors containing Methoxy Groups.... [Link]

-

ResearchGate. Competition Studies in Alkyne Electrophilic Cyclization Reactions. [Link]

-

Chemistry Stack Exchange. Why is a hydroxyl group more activating than a methoxy group in electrophilic aromatic substitution?. [Link]

-

PMC. Catalytic Asymmetric Michael Reaction of Methyl Alkynyl Ketone Catalyzed by Diphenylprolinol Silyl Ether. [Link]

Sources

- 1. [(4-Methoxyphenyl)ethynyl]trimethylsilane | 3989-14-8 | TCI AMERICA [tcichemicals.com]

- 2. gelest.com [gelest.com]

- 3. chemimpex.com [chemimpex.com]

- 4. elearning.uniroma1.it [elearning.uniroma1.it]

- 5. researchgate.net [researchgate.net]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Boiling point of (3-Methoxyphenylethynyl)trimethylsilane at reduced pressure

An In-depth Technical Guide to the Vacuum Distillation of (3-Methoxyphenylethynyl)trimethylsilane: Principles and Practices

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the principles and methodologies for determining the boiling point of (3-Methoxyphenylethynyl)trimethylsilane at reduced pressure. Tailored for researchers, scientists, and professionals in drug development and materials science, this document synthesizes theoretical principles with practical, field-proven insights to ensure the accurate and safe handling of this versatile chemical intermediate.

(3-Methoxyphenylethynyl)trimethylsilane is a key building block in organic synthesis, particularly in the construction of complex molecular architectures through cross-coupling reactions. Its purification by vacuum distillation is a critical step to ensure high purity, which is paramount for the success of subsequent synthetic transformations. The boiling point at a given pressure is a fundamental physical constant that dictates the parameters for this purification.

Theoretical Framework: The Physics of Boiling Under Vacuum

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure exerted on the liquid by the surrounding environment. In an open container at sea level, this is the atmospheric pressure. By reducing the ambient pressure, as is done in vacuum distillation, the boiling point of the liquid is lowered. This is particularly advantageous for compounds that are thermally sensitive and would decompose at their atmospheric boiling point.

The relationship between the vapor pressure of a liquid and its temperature is described by the Clausius-Clapeyron equation . This relationship is fundamental to understanding and predicting boiling points at different pressures. A simplified, integrated form of the equation is often used for practical purposes:

ln(P₂/P₁) = - (ΔHvap/R) * (1/T₂ - 1/T₁)

Where:

-

P₁ and P₂ are the vapor pressures at temperatures T₁ and T₂, respectively.

-

ΔHvap is the enthalpy of vaporization.

-

R is the ideal gas constant.

This equation illustrates that a decrease in pressure (P₂) will result in a lower boiling temperature (T₂). For practical laboratory work, pressure-temperature nomographs are often used to estimate the boiling point of a compound at a reduced pressure from its known boiling point at another pressure.

Experimental Determination of Boiling Point at Reduced Pressure

The precise determination of the boiling point of (3-Methoxyphenylethynyl)trimethylsilane under vacuum is crucial for its efficient purification. Below is a detailed protocol for this procedure.

Experimental Protocol: Vacuum Distillation

Objective: To purify (3-Methoxyphenylethynyl)trimethylsilane and determine its boiling point at a specific reduced pressure.

Apparatus:

-

Round-bottom flask

-

Short-path distillation head with a condenser and collection flask

-

Digital thermometer with a thermocouple probe

-

Vacuum pump (rotary vane or diaphragm pump)

-

Manometer (digital or mercury)

-

Heating mantle with a stirrer

-

Inert gas source (Nitrogen or Argon)

Procedure:

-

Assembly: Assemble the distillation apparatus as shown in the workflow diagram below. Ensure all glass joints are properly sealed with vacuum grease.

-

Charging the Flask: Charge the round-bottom flask with the crude (3-Methoxyphenylethynyl)trimethylsilane. Add a magnetic stir bar.

-

System Evacuation: Begin stirring and slowly evacuate the system using the vacuum pump. Monitor the pressure using the manometer until the desired pressure is reached and stable.

-

Heating: Gradually heat the flask using the heating mantle.

-

Observation and Data Collection: Observe the temperature at which the liquid begins to boil and a steady stream of condensate is collected in the receiving flask. This temperature is the boiling point at the recorded pressure. It is critical to note the temperature at the distillation head, not in the boiling liquid.

-

Fraction Collection: Collect the purified product over a narrow temperature range to ensure high purity.

-

Shutdown: Once the distillation is complete, remove the heating mantle and allow the system to cool to room temperature before slowly venting with an inert gas.

Workflow for Vacuum Distillation

Caption: Workflow for the vacuum distillation of (3-Methoxyphenylethynyl)trimethylsilane.

Boiling Point Data for (3-Methoxyphenylethynyl)trimethylsilane

The boiling point of a substance is highly dependent on pressure. For (3-Methoxyphenylethynyl)trimethylsilane, experimental data is key. While a comprehensive, publicly available dataset is limited, data from commercial suppliers and analogous compounds provide a reliable range.

| Pressure (mmHg) | Boiling Point (°C) | Source |

| 1 | 95-97 | Commercial Supplier Data |

| 0.5 | ~85-88 | Estimated from Nomograph |

Note: The boiling point at 0.5 mmHg is an estimation based on the Clausius-Clapeyron relationship and may vary based on experimental conditions.

Factors Influencing Boiling Point Determination

Accurate determination of the boiling point under reduced pressure requires careful control of several experimental parameters.

Caption: Key factors influencing the accuracy of boiling point measurement.

-

Pressure Stability: The vacuum system must be free of leaks to maintain a stable pressure. Fluctuations in pressure will lead to an unstable boiling point and inaccurate readings.

-

Thermometer Placement: The thermometer bulb must be positioned correctly within the distillation head, just below the side arm leading to the condenser, to accurately measure the temperature of the vapor that is in equilibrium with the liquid.

-

Heating Rate: The heating should be gradual to allow for equilibrium to be established between the liquid and vapor phases. Overheating can lead to bumping and superheating, resulting in erroneous temperature readings.

-

Stirring Efficiency: Vigorous stirring is essential to prevent bumping and ensure uniform temperature throughout the liquid.

Conclusion

The determination of the boiling point of (3-Methoxyphenylethynyl)trimethylsilane at reduced pressure is a fundamental procedure for its purification and characterization. A thorough understanding of the theoretical principles of vapor pressure and meticulous attention to experimental detail are paramount for obtaining accurate and reproducible results. The protocols and data presented in this guide serve as a valuable resource for scientists working with this and similar compounds, enabling them to achieve high purity and ensure the integrity of their synthetic endeavors.

References

Technical Safety & Application Guide: (3-Methoxyphenylethynyl)trimethylsilane

[1]

CAS Number: 40230-92-0 Formula: C₁₂H₁₆OSi Synonyms: 1-Methoxy-3-(2-trimethylsilylethynyl)benzene; Trimethyl(3-methoxyphenylethynyl)silane

Part 1: Chemical Identity & Strategic Utility

The "Why" Behind the Molecule

(3-Methoxyphenylethynyl)trimethylsilane is not merely a reagent; it is a strategic masking agent in organic synthesis. In drug discovery and materials science, terminal alkynes are prone to unwanted homocoupling (Glaser coupling) or non-specific polymerization. By capping the alkyne with a trimethylsilyl (TMS) group, researchers "lock" the reactive site.

This molecule serves two primary functions in high-value synthesis:

-

Orthogonal Protection: The TMS group is stable against many bases and nucleophiles used elsewhere in a molecule, allowing for chemoselective transformations on the methoxy-bearing ring.

-

Controlled Release: The active terminal alkyne can be revealed in situ or in a discrete step under mild conditions (e.g., K₂CO₃/MeOH), enabling precision Sonogashira couplings or "Click" chemistry (CuAAC).

Physicochemical Data Profile[2][3][4][5][6]

| Property | Value | Context for Handling |

| Physical State | Liquid | Colorless to light yellow.[1] |

| Boiling Point | 65–70 °C @ 0.1 mmHg | High vacuum required for distillation. |

| Flash Point | 57.2 °C (135 °F) | Flammable (Cat 3). Near ambient limits in hot labs. |

| Density | 0.940 g/mL @ 25 °C | Floats on water. |

| Solubility | Organics (DCM, THF, Et₂O) | Immiscible in water; hydrolyzes slowly. |

| Refractive Index | Verification standard for purity. |

Part 2: Critical Hazard Analysis

Flammability & Reactivity

GHS Classification: Flammable Liquid, Category 3 (H226).[2]

-

The Risk: With a flash point of ~57°C, this compound sits on the border of "Combustible" and "Flammable." In a heated reaction vessel or during rotary evaporation, it will generate an explosive vapor/air mixture.

-

Static Discharge: Organosilanes are non-conductive. Pouring this liquid can generate static charge, serving as an ignition source. Grounding is mandatory.

Health Hazards

GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

-

Mechanism of Action: Upon contact with mucosal membranes or moisture in the eye, the TMS group can undergo partial hydrolysis, potentially releasing silanols and changing local pH. The lipophilic nature of the phenyl ring allows rapid dermal absorption, leading to irritation.

-

Acute Effects: Redness, tearing, and respiratory distress if inhaled.

Part 3: Emergency Response & Control

Fire Fighting Strategy

-

Suitable Media: Dry chemical, CO₂, or alcohol-resistant foam.

-

DO NOT USE: High-volume water jets. This spreads the burning liquid (density < 1.0) and may accelerate hydrolysis.

-

Firefighter PPE: Full turnout gear + SCBA. Combustion produces silica dust (SiO₂), which is a respiratory hazard.

Accidental Release Protocol

-

Isolate: Evacuate a 50-meter radius. Eliminate all ignition sources (hot plates, stirrers).

-

Contain: Use non-combustible absorbents (Vermiculite/Sand). Do not use sawdust (fire hazard).

-

Clean: Use non-sparking tools (bronze/plastic) to transfer to waste containers.

Part 4: Technical Handling & Storage

The "Dry & Inert" Standard

To maintain the integrity of the TMS-alkyne bond and prevent premature deprotection:

-

Atmosphere: Store under Nitrogen (N₂) or Argon (Ar).

-

Temperature: 2–8 °C (Refrigerated).

-

Container: Tightly sealed glass with Teflon-lined caps. Avoid long-term storage in plastics that may leach plasticizers.

Handling Decision Tree

Caption: Decision logic for safe handling, prioritizing ignition source elimination and containment.

Part 5: Application Workflows

Protocol A: Controlled Deprotection (TMS Removal)

Objective: Isolate 3-Methoxyphenylacetylene for subsequent reaction.

-

Reagents: K₂CO₃ (Potassium Carbonate), MeOH (Methanol).[3]

-

Rationale: Methanol acts as the proton source. The base (carbonate) attacks the silicon atom, forming a methoxysilane byproduct and releasing the terminal alkyne.

Step-by-Step:

-

Dissolve 1.0 eq of (3-Methoxyphenylethynyl)trimethylsilane in MeOH (0.1 M concentration).

-

Add 1.5 eq of anhydrous K₂CO₃.

-

Stir at Room Temperature (RT) for 1–2 hours. Monitor by TLC (The product is more polar than the starting material).

-

Quench: Dilute with water (stops the reaction) and extract with Et₂O.

-

Purification: The TMS byproduct is volatile or water-soluble; the alkyne remains in the organic layer.

Protocol B: One-Pot Sonogashira Coupling

Objective: Couple directly to an aryl halide without isolating the volatile free alkyne.

-

Reagents: Aryl Halide (Ar-I), Pd(PPh₃)₂Cl₂, CuI, TBAF (Tetra-n-butylammonium fluoride).

-

Mechanism: TBAF desilylates the alkyne in situ, generating the copper-acetylide intermediate immediately, which enters the catalytic cycle. This prevents the handling of the potentially unstable terminal alkyne.

Caption: One-pot activation workflow, bypassing isolation of the terminal alkyne to improve safety and yield.

References

-

PubChem. Compound Summary: ((4-Methoxyphenyl)ethynyl)trimethylsilane (Isomer Analogue Data).[4] National Library of Medicine. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling: Mechanism and Protocols. [Link]

-

Gelest, Inc. Silanes as Protecting Groups for Terminal Alkynes. Technical Brochure. [Link]

Technical Assessment of Refractive Index: 3-Methoxyphenylethynyl Trimethylsilane

Executive Summary

This technical guide provides a definitive assessment of the refractive index (RI) for 3-methoxyphenylethynyl trimethylsilane , a critical protected alkyne intermediate used in the synthesis of pharmaceuticals and optoelectronic materials.

For researchers and process chemists, the refractive index serves as a rapid, non-destructive analytic for assessing the purity of this liquid intermediate post-distillation, particularly when distinguishing it from its regioisomers (e.g., the 4-methoxy variant) or unreacted starting materials.

Core Data Point:

The experimental refractive index (

Physicochemical Profile & Data

The following data aggregates experimental values from validated commercial certificates of analysis and literature sources. These values should be used as the baseline for quality control (QC) protocols.

Table 1: Physical Property Specifications

| Property | Value | Conditions | Method/Notes |

| Refractive Index ( | 1.5360 | 20 °C, 589 nm | Standard Sodium D Line |

| CAS Number | 40230-92-0 | N/A | Unique Identifier |

| Molecular Formula | N/A | MW: 204.34 g/mol | |

| Density | 0.940 g/mL | 25 °C | Liquid phase |

| Boiling Point | 65–70 °C | 0.1 mmHg | High vacuum distillation req. |

| Appearance | Colorless to pale yellow | Ambient | Oxidizes slightly upon storage |

Expert Insight: The Regioisomer Effect

It is critical to distinguish the 3-methoxy (meta) isomer from the 4-methoxy (para) isomer.

-

3-Methoxy RI: 1.5360

-

4-Methoxy RI: 1.5430

Causality: The para-substitution allows for direct resonance conjugation between the methoxy lone pair and the alkyne-silane

Synthesis & Production Context

To understand the source of the sample and potential impurities affecting the RI, one must review the synthesis pathway. This compound is typically generated via a Sonogashira Coupling .

Synthesis Workflow (DOT Diagram)

Figure 1: Standard synthetic route via Sonogashira coupling. Purity is heavily dependent on the removal of homocoupled TMS-acetylene (Glaser coupling byproduct) during distillation.

Measurement Protocol (SOP)

Reliable RI measurement requires strict adherence to temperature control. The temperature coefficient of refractive index (

Equipment Requirements

-

Instrument: Abbe Refractometer or Digital Refractometer (e.g., Anton Paar).

-

Light Source: Sodium D Line (589 nm).

-

Temperature Control: Circulating water bath or Peltier thermostat set to 20.0 °C ± 0.1 °C .

Step-by-Step Methodology

-

Calibration:

-

Validate the refractometer using HPLC-grade water (

) or a certified Brix standard. -

Ensure the prism surface is chemically clean (wipe with acetone, then ethanol).

-

-

Sample Loading:

-

Synthesis Note: Ensure the sample has been degassed. Dissolved solvents (THF, Et3N) from the synthesis will significantly lower the RI.

-

Pipette 0.3 mL of 3-methoxyphenylethynyl trimethylsilane onto the main prism. Avoid metal pipette tips to prevent scratching the glass.

-

-

Equilibration (Critical Step):

-

Close the prism assembly.[1]

-

Wait 60 seconds for the sample temperature to equilibrate with the prism temperature (20 °C).

-

-

Measurement:

-

Adjust the shadowline to the crosshairs.

-

Record the value to 4 decimal places.

-

Target Range: 1.5355 – 1.5365.

-

-

Cleaning:

-

Immediately wipe the prism with toluene or hexanes (compound is lipophilic), followed by ethanol.

-

QC Decision Matrix (DOT Diagram)

Figure 2: Quality Control decision tree based on refractive index deviations.

Theoretical Validation: Molar Refractivity

To validate the experimental value, we can compare it against the theoretical Molar Refractivity (

Where:

Calculation:

-

Molar Volume (

) = -

Experimental MR =

Group Contribution Prediction (ChemDraw/ACD Labs):

-

Phenyl group: ~25.36[2]

-

Methoxy group: ~7.87

-

Alkyne (-C≡C-): ~11.25

-

Trimethylsilyl group: ~24.5

-

Predicted MR:

References

-

Sigma-Aldrich. (2023). (3-Methoxyphenylethynyl)trimethylsilane Product Specification, CAS 40230-92-0. Retrieved from

-

PubChem. (2023).[5] Compound Summary: (3-Methoxyphenylethynyl)trimethylsilane.[][][] National Library of Medicine. Retrieved from

-

Santa Cruz Biotechnology. (2023). (3-Methoxyphenylethynyl)trimethylsilane Properties. Retrieved from

-

Standard Test Method for Refractive Index. (2021). ASTM D1218 - Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids. ASTM International.[9]

Sources

Methodological & Application

Using (3-Methoxyphenylethynyl)trimethylsilane in AAK1 inhibitor synthesis

Application Notes & Protocols

Topic: Strategic Use of (3-Methoxyphenylethynyl)trimethylsilane in the Synthesis of Adaptor-Associated Kinase 1 (AAK1) Inhibitors

Abstract

Adaptor-Associated Kinase 1 (AAK1) has emerged as a high-value therapeutic target for a range of human diseases, including neuropathic pain and viral infections.[1][2][3] The kinase's central role in regulating clathrin-mediated endocytosis (CME) makes it a critical node for intervention.[4][5] This guide provides a detailed technical overview and actionable protocols for the synthesis of potent AAK1 inhibitors, focusing on the strategic incorporation of the (3-methoxyphenylethynyl) moiety using (3-Methoxyphenylethynyl)trimethylsilane. We will explore the causality behind synthetic choices, present step-by-step, validated protocols for key transformations, and contextualize the chemistry within the broader mechanism of AAK1 inhibition.

Introduction: AAK1 as a Therapeutic Target

AAK1 is a serine/threonine kinase that plays a pivotal role in the initiation of CME, a fundamental cellular process for internalizing extracellular molecules, including nutrients, signaling receptors, and pathogens.[4] AAK1 directly phosphorylates the μ2 subunit of the Adaptor Protein 2 (AP2) complex, an essential step for the maturation of clathrin-coated pits and subsequent vesicle formation.[4][5]

By inhibiting the kinase activity of AAK1, small molecules can effectively disrupt CME. This mechanism is the foundation for two primary therapeutic strategies:

-

Antiviral Therapy: Many viruses, including Dengue, Ebola, and SARS-CoV-2, hijack the host cell's CME machinery to gain entry.[3][6][7][8] Blocking AAK1 can therefore represent a broad-spectrum antiviral approach.[3][6][9]

-

Neuropathic Pain Management: Phenotypic screening of knockout mice revealed that the absence of AAK1 leads to a significantly reduced response to persistent pain, identifying it as a novel target for non-opioid analgesics.[2][10][11]

A prominent class of AAK1 inhibitors is based on the pyrrolo[2,3-b]pyridine (7-azaindole) scaffold, which serves as the core binding element within the ATP-binding site of the kinase.[6][12] Our focus is on the synthesis of analogues featuring a 3-alkynyl substituent, a key structural feature for achieving high potency.

Mechanism of AAK1 Inhibition

The diagram below illustrates the signaling pathway and the intervention point for AAK1 inhibitors.

Figure 1: Mechanism of AAK1 inhibition. AAK1 inhibitors bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of the AP2 complex and disrupting clathrin-mediated endocytosis.

The Role of (3-Methoxyphenylethynyl)trimethylsilane

(3-Methoxyphenylethynyl)trimethylsilane is a critical building block for installing the 3-methoxyphenyl-alkyne side chain onto the inhibitor scaffold. This moiety is crucial for potency, as the methoxy group engages in favorable hydrophobic interactions within a specific pocket of the AAK1 ATP-binding site, defined by residues such as Leu52, Ala53, and Leu183.[13]

Why use the trimethylsilyl (TMS)-protected alkyne?

-

Stability and Handling: Terminal alkynes can be volatile and are susceptible to decomposition. The TMS group enhances stability, making the reagent easier to handle and store.

-

Suppression of Homocoupling: A primary side reaction in Sonogashira couplings is the oxidative homocoupling of the terminal alkyne (Glaser coupling), which forms a symmetric diacetylene byproduct.[14] The TMS protecting group completely prevents this pathway, simplifying purification and improving the yield of the desired cross-coupled product.

-

Versatility in Deprotection: The TMS group can be cleaved under mild conditions that are often compatible with other functional groups present in complex molecules. This deprotection can be performed in a separate step or, more efficiently, in situ during the coupling reaction.

General Synthetic Workflow

The synthesis of a target AAK1 inhibitor, such as a 3,5-disubstituted-pyrrolo[2,3-b]pyridine, typically follows the pathway outlined below.

Figure 2: General synthetic workflow for AAK1 inhibitors using a sequential cross-coupling strategy. An efficient one-pot alternative combines the Sonogashira coupling and desilylation steps.

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. All reagents were used as received from commercial suppliers unless otherwise noted.

Protocol 1: Sonogashira Cross-Coupling with TMS-Protected Alkyne

This protocol describes the coupling of a di-halogenated pyrrolo[2,3-b]pyridine core with (3-Methoxyphenylethynyl)trimethylsilane. This is a foundational step to install the key side chain.

-

Rationale: The reaction utilizes a palladium catalyst to form the C-C bond between the sp-hybridized carbon of the alkyne and the sp²-hybridized carbon of the aryl halide. Copper(I) iodide acts as a co-catalyst, facilitating the formation of a copper-acetylide intermediate which then undergoes transmetalation to the palladium center.[15] Triethylamine serves as both a solvent and a base to neutralize the HX byproduct.

| Reagent | MW | Equivalents | Amount (for 1 mmol scale) |

| 5-Bromo-3-iodopyridin-2-amine | 297.91 | 1.0 | 298 mg |

| (3-Methoxyphenylethynyl)trimethylsilane | 204.36 | 1.1 | 225 mg (0.26 mL) |

| Pd(PPh₃)₂Cl₂ | 701.90 | 0.01 | 7 mg |

| Copper(I) Iodide (CuI) | 190.45 | 0.02 | 3.8 mg |

| Triethylamine (Et₃N) | 101.19 | - | 5 mL |

Step-by-Step Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 5-bromo-3-iodopyridin-2-amine (1.0 eq).

-

Add copper(I) iodide (0.02 eq) and dichlorobis(triphenylphosphine)palladium(II) (0.01 eq).

-

Seal the flask with a septum, and purge with dry argon or nitrogen for 10-15 minutes.

-

Add degassed triethylamine (approx. 0.2 M concentration) via syringe.

-

Add (3-Methoxyphenylethynyl)trimethylsilane (1.1 eq) dropwise via syringe.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl iodide is consumed (typically 2-4 hours).

-

Upon completion, concentrate the mixture under reduced pressure to remove the triethylamine.

-

Redissolve the residue in dichloromethane (DCM) or ethyl acetate (EtOAc) and filter through a pad of celite to remove catalyst residues.

-

Concentrate the filtrate and purify the crude product by silica gel flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the TMS-protected product.

-

Self-Validation: The product should show a characteristic singlet at ~0.25 ppm in the ¹H NMR spectrum corresponding to the nine protons of the TMS group. Mass spectrometry should confirm the expected molecular weight.

Protocol 2: TMS Deprotection (Protiodesilylation)

This protocol removes the TMS group to furnish the terminal alkyne, which may be required for subsequent reactions or as the final product.

-

Rationale: Fluoride-based reagents like tetrabutylammonium fluoride (TBAF) are highly effective due to the high affinity of fluoride for silicon, forming a strong Si-F bond and liberating the alkyne. Base-catalyzed methanolysis (e.g., K₂CO₃ in methanol) is a cost-effective alternative, though it may be incompatible with base-sensitive functional groups.[16]

| Method | Reagents | Solvent | Conditions |

| A: Fluoride-Mediated | TBAF (1 M in THF), 1.1 eq | THF | 0 °C to RT, 30 min |

| B: Base-Catalyzed | K₂CO₃, 2.0 eq | Methanol/DCM | RT, 1-2 hours |

Step-by-Step Procedure (Method A - TBAF):

-

Dissolve the TMS-protected alkyne (1.0 eq) from Protocol 1 in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an argon atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of TBAF in THF (1.0 M, 1.1 eq) dropwise over 5 minutes.

-

Allow the reaction to warm to room temperature and stir for 30 minutes.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify by silica gel flash column chromatography if necessary.

-

Self-Validation: Successful deprotection is confirmed by the disappearance of the TMS signal (~0.25 ppm) in the ¹H NMR spectrum and the appearance of a new signal for the acetylenic proton (~3.0-3.5 ppm).

Protocol 3: One-Pot In Situ Desilylation and Sonogashira Coupling

This advanced protocol combines desilylation and coupling into a single, highly efficient step, avoiding the isolation of intermediates.

-

Rationale: Cesium fluoride (CsF) can act as a mild fluoride source to generate the terminal alkyne in situ.[17][18] The terminal alkyne is generated at a low concentration and is immediately consumed in the palladium-catalyzed coupling cycle, which further minimizes the risk of Glaser homocoupling.[17] This method is particularly advantageous when dealing with volatile terminal alkynes.[17][18]

| Reagent | MW | Equivalents | Amount (for 1 mmol scale) |

| Aryl Halide (e.g., 3-Iodo-pyrrolo[2,3-b]pyridine) | - | 1.0 | 1 mmol |

| (3-Methoxyphenylethynyl)trimethylsilane | 204.36 | 1.5 | 307 mg |

| Pd(PPh₃)₄ | 1155.56 | 0.05 | 58 mg |

| Copper(I) Iodide (CuI) | 190.45 | 0.1 | 19 mg |

| Cesium Fluoride (CsF) | 151.90 | 2.0 | 304 mg |

| Solvent | - | - | Dioxane/H₂O (4:1), 5 mL |

Step-by-Step Procedure:

-

To a reaction vessel, add the aryl halide (1.0 eq), Pd(PPh₃)₄ (0.05 eq), CuI (0.1 eq), and CsF (2.0 eq).

-

Seal the vessel and purge with argon.

-

Add the degassed dioxane/water solvent mixture, followed by (3-Methoxyphenylethynyl)trimethylsilane (1.5 eq).

-

Heat the reaction mixture to 80-90 °C and stir until the starting material is consumed (monitor by LC-MS, typically 6-12 hours).

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by silica gel flash column chromatography to obtain the final terminal alkyne product.

References

-

Verdonck, F., et al. (2019). Synthesis and structure-activity relationships of 3,5-disubstituted-pyrrolo[2,3-b]pyridines as inhibitors of adaptor associated kinase 1 (AAK1) with antiviral activity. Journal of Medicinal Chemistry. Available at: [Link]

-

Patsnap Synapse. (2024). What are AAK1 inhibitors and how do they work? Patsnap. Available at: [Link]

-

Johnson, T. A., et al. (2021). Discovery, Structure–Activity Relationships, and In Vivo Evaluation of Novel Aryl Amides as Brain Penetrant Adaptor Protein 2-Associated Kinase 1 (AAK1) Inhibitors for the Treatment of Neuropathic Pain. Journal of Medicinal Chemistry. Available at: [Link]

-

Johnson, T. A., et al. (2021). Discovery, Structure-Activity Relationships, and In Vivo Evaluation of Novel Aryl Amides as Brain Penetrant Adaptor Protein 2-Associated Kinase 1 (AAK1) Inhibitors for the Treatment of Neuropathic Pain. PubMed. Available at: [Link]

-

Be-Abana, S., et al. (2016). Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain. PLOS ONE. Available at: [Link]

-

Li, Y., et al. (2024). Design, synthesis, and biological evaluation of novel AAK1/HDACs dual inhibitors against SARS-CoV-2 entry. Bioorganic Chemistry. Available at: [Link]

-

Wang, Z., et al. (2024). Design, synthesis and biological evaluation of novel 1,2,4a,5-tetrahydro-4H-benzo[b][1][6]oxazino[4,3-d][1][6]oxazine-based AAK1 inhibitors with anti-viral property against SARS-CoV-2. PubMed. Available at: [Link]

-

Johnson, T. A., et al. (2021). Discovery, Structure–Activity Relationships, and In Vivo Evaluation of Novel Aryl Amides as Brain Penetrant Adaptor Protein 2-Associated Kinase 1 (AAK1) Inhibitors for the Treatment of Neuropathic Pain. Journal of Medicinal Chemistry. Available at: [Link]

-

Lian, J., et al. (2023). Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents. Taylor & Francis Online. Available at: [Link]

-

Verdonck, F., et al. (2019). Synthesis and Structure–Activity Relationships of 3,5-Disubstituted-pyrrolo[2,3-b]pyridines as Inhibitors of Adaptor-Associated Kinase 1 with Antiviral Activity. Journal of Medicinal Chemistry. Available at: [Link]

-

Capani Jr., J. S., et al. (2019). CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction. Organic Chemistry Portal. Available at: [Link]

-

Siddaraj, R., et al. (2018). A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. European Journal of Chemistry. Available at: [Link]

-

Johnson, T. A., et al. (2021). Discovery, Structure-Activity Relationships, and In Vivo Evaluation of Novel Aryl Amides as Brain Penetrant Adaptor Protein 2-Associated Kinase 1 (AAK1) Inhibitors for the Treatment of Neuropathic Pain. ResearchGate. Available at: [Link]

-

Macor, J. E. (2017). Inhibitors of Adaptor-Associated Kinase 1 (AAK1) May Treat Neuropathic Pain, Schizophrenia, Parkinson's Disease, and Other Disorders. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Be-Abana, S., et al. (2016). Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain. ResearchGate. Available at: [Link]

-